Cas no 1218752-44-3 (ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate)

Ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate is a versatile chiral intermediate with applications in pharmaceutical synthesis and organic chemistry. Its structure combines a pyridine ring and a cyclopropylamine group, enabling its use in the preparation of bioactive compounds, particularly those targeting central nervous system (CNS) disorders. The ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is valued for its potential as a building block in asymmetric synthesis, offering opportunities for stereoselective transformations. High purity grades are available to ensure consistency in research and development processes. Its stability under standard conditions makes it suitable for diverse synthetic pathways.
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate structure
1218752-44-3 structure
Product name:ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
CAS No:1218752-44-3
MF:C12H16N2O2
Molecular Weight:220.267642974854
CID:5981190
PubChem ID:60795413

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
    • EN300-10207187
    • 1218752-44-3
    • インチ: 1S/C12H16N2O2/c1-2-16-12(15)11(14-10-5-6-10)9-4-3-7-13-8-9/h3-4,7-8,10-11,14H,2,5-6H2,1H3
    • InChIKey: ADEYHHDEVWDQQA-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C1C=NC=CC=1)NC1CC1)=O

計算された属性

  • 精确分子量: 220.121177757g/mol
  • 同位素质量: 220.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 51.2Ų

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-10207187-2.5g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3 95%
2.5g
$1483.0 2023-10-28
Enamine
EN300-10207187-1.0g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3
1g
$871.0 2023-05-25
Enamine
EN300-10207187-10.0g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3
10g
$3746.0 2023-05-25
Enamine
EN300-10207187-0.25g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3 95%
0.25g
$696.0 2023-10-28
Enamine
EN300-10207187-5.0g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3
5g
$2525.0 2023-05-25
Enamine
EN300-10207187-0.05g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3 95%
0.05g
$636.0 2023-10-28
Enamine
EN300-10207187-1g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3 95%
1g
$757.0 2023-10-28
Enamine
EN300-10207187-10g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3 95%
10g
$3254.0 2023-10-28
Enamine
EN300-10207187-0.5g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3 95%
0.5g
$726.0 2023-10-28
Enamine
EN300-10207187-0.1g
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
1218752-44-3 95%
0.1g
$666.0 2023-10-28

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate 関連文献

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetateに関する追加情報

Recent Advances in the Study of Ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate (CAS: 1218752-44-3)

Ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate (CAS: 1218752-44-3) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a pyridine ring and a cyclopropylamino group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its utility in drug development.

The synthesis of ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, achieving high enantiomeric purity and yield. This advancement is critical for ensuring the compound's consistency and reproducibility in preclinical and clinical studies.

Pharmacologically, ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest its potential in treating neurological disorders, such as anxiety and depression. For instance, a 2022 study in Neuropharmacology reported that the compound exhibits high affinity for GABAA receptors, which are implicated in mood regulation. These findings position it as a candidate for further development in psychopharmacology.

In addition to its neurological applications, recent research has explored the compound's role in oncology. A 2023 paper in Cancer Research highlighted its ability to inhibit certain kinase enzymes involved in tumor proliferation. The study utilized cell-based assays and xenograft models to demonstrate the compound's efficacy in reducing tumor growth, particularly in breast and lung cancer lines. These results underscore its potential as a targeted therapy in oncology.

Despite these promising findings, challenges remain in the development of ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further formulation optimization. Additionally, its metabolic stability and potential drug-drug interactions require thorough investigation to ensure safety and efficacy in human trials. Ongoing research aims to address these issues through structural modifications and advanced delivery systems.

In conclusion, ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate (CAS: 1218752-44-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications in neurology and oncology, coupled with recent advancements in synthesis and mechanistic understanding, highlight its potential as a therapeutic agent. Future studies will be crucial in translating these preclinical findings into clinical applications, paving the way for new treatment options in these fields.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD